molecular formula C16H16F3NO3S B2605301 N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1351644-59-1

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2605301
CAS No.: 1351644-59-1
M. Wt: 359.36
InChI Key: KYHKQGCDUHKBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H16F3NO3S and its molecular weight is 359.36. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Degradation Pathways

Research on similar compounds, particularly those related to environmental contamination and degradation, offers insights into how N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide might behave in aquatic environments. For example, parabens, chemically related as esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in water systems. These studies reveal that despite wastewater treatments, such compounds persist at low concentration levels in effluents, demonstrating their stability and potential for environmental impact. The research by Haman et al. (2015) emphasizes the need for understanding the environmental pathways and stability of similar compounds to assess their ecological footprint properly (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmaceutical Applications and By-products Analysis

In the pharmaceutical industry, the analysis of degradation processes and by-products of related compounds is crucial for ensuring the safety and efficacy of medications. The study of Nitisinone, a triketone similar in some structural respects to N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide, offers a model for such investigations. Barchańska et al. (2019) utilized LC-MS/MS techniques to identify stability and degradation products under various conditions, highlighting the importance of understanding compound behavior for medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Antioxidant Properties and Mechanisms

The antioxidant properties of compounds containing phenolic hydroxyl groups, such as N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide, are a significant area of research. Studies on hydroxycinnamic acids and their derivatives, which share functional group similarities, have demonstrated potent antioxidant activities. These activities are attributed to their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases. Shahidi and Chandrasekara (2010) provide a comprehensive review of the in vitro and in vivo antioxidant activities of such compounds, suggesting a framework for investigating the antioxidant potential of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide (Shahidi & Chandrasekara, 2010).

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c1-15(21,12-5-3-2-4-6-12)11-20-24(22,23)14-9-7-13(8-10-14)16(17,18)19/h2-10,20-21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHKQGCDUHKBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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